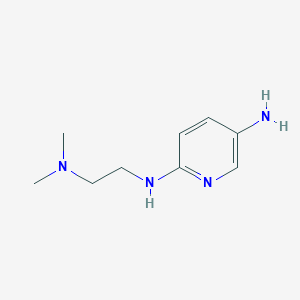
N2-(2-(dimethylamino)ethyl)pyridine-2,5-diamine
Cat. No. B8712639
M. Wt: 180.25 g/mol
InChI Key: AASLFZACKQKOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680139B2
Procedure details


To a round bottom flask, charged with N1,N1-dimethyl-N2-(5-nitropyridin-2-yl)ethane-1,2-diamine (0.4 g, 1.90 mmol) from above, 5 mL of ethanol, 5 mL water followed by iron powder (0.416 g, 7.58 mmol) and ammonium chloride (0.402 g, 7.58 mmol). The resulting reaction mixture was heated at 80° C. for 3 hours. TLC analysis showed no acid remaining so the mixture was passed through a cellite cartridge to remove iron. The organic solution was concentrated under vacuo to give a brown oil residue. The resulting crude mixture was treated with hydrochloric acid (1 N) and washed with ethylacetate. The aqueous layer was basified to PH=10 using sodium carbonate and extracted with ethyl acetate and washed with brine and water. The organic layer was separated, dried (Na2SO4) and concentrated. The title product was obtained as a brown solid (0.23 g, 51% yield). MS m/z: 181.16 [M+H]+.
Quantity
0.4 g
Type
reactant
Reaction Step One




[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name

Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1.C(O)C.[Cl-].[NH4+].Cl>[Fe].O>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][N:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCNC1=NC=C(C=C1)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.402 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Three
[Compound]
|
Name
|
crude mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.416 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove iron
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was concentrated under vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil residue
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethylacetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCNC1=NC=C(C=C1)N)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.23 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
